S-2-Propenyl methanesulfinothioate
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Overview
Description
S-2-Propenyl methanesulfinothioate: is an organic compound belonging to the class of thiosulfinic acid esters. This compound is known for its distinctive sulfurous odor and is a significant component of the flavor profile of garlic and onions .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-2-Propenyl methanesulfinothioate can be synthesized through the reaction of allyl alcohol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as garlic and onions. The extraction process includes crushing the plant material to release the compound, followed by purification using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-2-Propenyl methanesulfinothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiosulfinates.
Scientific Research Applications
S-2-Propenyl methanesulfinothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It has been studied for its antimicrobial properties and its role in plant defense mechanisms.
Industry: It is used in the food industry as a flavoring agent and in the development of natural pesticides.
Mechanism of Action
The mechanism of action of S-2-Propenyl methanesulfinothioate involves its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The compound’s antimicrobial and anticancer properties are attributed to these interactions .
Comparison with Similar Compounds
Allicin: Another thiosulfinate found in garlic, known for its antimicrobial properties.
Diallyl disulfide: Found in garlic, with similar biological activities.
Methyl methanethiosulfinate: A related compound with similar chemical properties.
Uniqueness: S-2-Propenyl methanesulfinothioate is unique due to its specific structure and the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity compared to other thiosulfinates .
Properties
CAS No. |
104228-49-1 |
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Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
3-methylsulfinylsulfanylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-6-7(2)5/h3H,1,4H2,2H3 |
InChI Key |
BBZQGJLFMJHRSD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)SCC=C |
Origin of Product |
United States |
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